N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a pyrazole ring, a pyridine ring, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the pyridine ring: This can be synthesized via a Hantzsch pyridine synthesis or other suitable methods.
Coupling reactions: The pyrazole and pyridine rings can be coupled using a suitable linker, such as a methyl group.
Introduction of the thiophene ring: This can be done through a cross-coupling reaction, such as a Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could occur at the pyrazole or pyridine rings.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary widely but may include the use of catalysts like palladium for cross-coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(furan-2-yl)acetamide
- N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(benzofuran-2-yl)acetamide
Uniqueness
The uniqueness of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide lies in its specific combination of functional groups and ring structures, which may confer unique biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20-15(4-5-19-20)13-7-12(9-17-11-13)10-18-16(21)8-14-3-2-6-22-14/h2-7,9,11H,8,10H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUBUMOHRQZMKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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